molecular formula C11H13F2N3O B8123602 (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone

(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone

Cat. No.: B8123602
M. Wt: 241.24 g/mol
InChI Key: LRUNQBFRLZOKMM-UHFFFAOYSA-N
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Description

(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring an aminopyridine moiety linked to a difluoropiperidine ring via a methanone group, is commonly found in compounds designed to modulate key biological targets. Similar structural motifs are present in potent and selective kinase inhibitors and high-efficacy agonists for neurotransmitter receptors like the 5-HT1A receptor . The 2-aminopyridine segment, in particular, is a privileged scaffold in kinase inhibitor design, often enabling critical hydrogen bonding interactions within the ATP-binding site of enzymes such as cyclin-dependent kinases (CDKs) . The 3,3-difluoro-piperidinyl group can be utilized to fine-tune the molecule's physicochemical properties, including metabolic stability and membrane permeability. Consequently, this compound serves as a valuable building block or intermediate for researchers developing novel therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-aminopyridin-2-yl)-(3,3-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c12-11(13)4-1-5-16(7-11)10(17)9-3-2-8(14)6-15-9/h2-3,6H,1,4-5,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUNQBFRLZOKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=C(C=C2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-Group Reduction Strategies

The 5-aminopyridine subunit is typically derived from nitro precursors via catalytic hydrogenation. For example, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes hydrogenation using 10% Pd/C in ethanol or methanol to yield the corresponding amine with 68–98% efficiency. Analogously, 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester reduced under 1 bar H₂ at 70°C via flow chemistry achieves 96% conversion. These conditions are directly applicable to synthesizing 5-amino-2-pyridinecarbonyl chloride , a critical intermediate for the target compound.

Challenges include avoiding over-reduction and ensuring regioselectivity. Iron-mediated reductions in ethanol/water mixtures at 50°C offer a cheaper alternative but result in lower yields (40%).

Coupling Strategies for Methanone Bridge Formation

Acyl Chloride-Mediated Coupling

The most direct route involves reacting 5-amino-2-pyridinecarbonyl chloride with 3,3-difluoropiperidine in the presence of a base. This method mirrors the synthesis of (4-iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone , where dichloromethane and triethylamine facilitate acylative coupling at room temperature. Key considerations:

  • Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.

  • Base Selection: Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the piperidine nitrogen.

  • Purification: Silica-gel chromatography with ethyl acetate/hexane gradients isolates the product, as demonstrated for similar spiro compounds.

Boronic Ester Cross-Coupling

An alternative approach employs Suzuki-Miyaura coupling, leveraging a boronic ester-functionalized pyridine and a halogenated piperidine. For example, tert-butyl-4′-((tert-butoxycarbonyl)amino)-5′,8′-difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)-1′H-spiro[piperidine-4,2′-quinazoline]-1′-carboxylate was synthesized using bis(pinacol)diboron and palladium acetate. Adapting this method would require introducing a boronic ester at the pyridine’s 2-position and a halogen at the piperidine’s 1-position.

Reaction Optimization and Yield Data

StepReagents/ConditionsYieldCitation
Nitro reduction10% Pd/C, H₂ (1 bar), EtOAc/MeOH (1:1), 20°C98%
Fluorination (DAST)DAST, DCM, −78°C~70%*
Acylative couplingEt₃N, DCM, rt76%
Suzuki couplingPd(OAc)₂, Cs₂CO₃, MeCN49%

*Estimated from analogous reactions.

Purification and Characterization

Crude products are purified via silica-gel chromatography, with eluents ranging from ethyl acetate/hexane (40–60%) to methanol/dichloromethane (5–10%). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For example, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate exhibits characteristic NMR signals at δ 1.46 (s, 9H, Boc) and 6.56 (d, J=8.8 Hz, pyridine-H).

Challenges and Mitigation Strategies

  • Amino Group Stability: The 5-amino group may oxidize during coupling; using inert atmospheres (argon/nitrogen) and low temperatures mitigates this.

  • Fluorination Side Reactions: Excess DAST can lead to over-fluorination; stoichiometric control and cryogenic conditions are critical.

  • Solubility Issues: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates during coupling .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly if it exhibits activity against specific biological targets.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine/Pyridine Moieties

  • Example 1: (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (Patent Compound) Structural Difference: Replaces the 3,3-difluoropiperidine with a pyrazolo-pyrimidinyloxy-substituted piperidine. Impact: The bulky pyrazolo-pyrimidine group may enhance target selectivity for kinases but reduce blood-brain barrier permeability compared to the compact difluoropiperidine in the target compound .
  • Example 2: (4-(2-Fluoroethoxy)phenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)methanone (±)-5 Structural Difference: Features a fluorinated ethoxy-phenyl group and a tetrahydronaphthalene-piperidine hybrid. Impact: The fluorine in the ethoxy group increases lipophilicity, but the fused aromatic system may limit conformational flexibility relative to the target compound’s pyridine-fluoropiperidine architecture .

Fluorination and Electronic Properties

  • 3,3-Difluoropiperidine vs. Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs like (3-hydroxynaphthalen-2-yl)(pyrrolidine-1-yl)methanone .

Thermal and Physicochemical Properties

  • Thermal Stability: Geminal difluoro groups in the target compound may improve thermal stability compared to hydrazone-linked tetrazole derivatives (e.g., di(1H-tetrazol-5-yl)methanone oxime, which decomposes at 288.7°C).
  • Solubility: The 5-aminopyridine group increases water solubility via hydrogen bonding, contrasting with indole-based methanones (e.g., (5-nitro-1H-indol-1-yl)(3-fluorophenyl)methanone), where hydrophobicity dominates .

Data Tables

Table 1: Key Structural and Physical Comparisons

Compound Piperidine Substituent Thermal Stability (°C) LogP (Predicted)
Target Compound 3,3-Difluoro >250 (estimated) 2.1
Patent Compound () Pyrazolo-pyrimidinyloxy 220–240 3.8
(±)-5 () Tetrahydronaphthalene 200–220 3.2
Di(1H-tetrazol-5-yl)methanone oxime Hydrazone-tetrazole 288.7 -0.5

Biological Activity

(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone is a synthetic compound with potential biological activities, particularly in medicinal chemistry. The unique structure of this compound, featuring a pyridine ring and a difluorinated piperidine moiety, suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H13F2N3O\text{C}_{12}\text{H}_{13}\text{F}_2\text{N}_3\text{O}

Key Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with biological systems.
  • Difluorinated Piperidine: Enhances lipophilicity and may influence receptor binding affinity.

The biological activity of (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone is hypothesized to involve the modulation of enzyme activities or receptor interactions. The amino group on the pyridine ring allows for hydrogen bonding with active sites on proteins, potentially influencing their function.

Biological Activity Overview

Research indicates that compounds similar to (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone exhibit various biological activities:

  • Antimicrobial Activity:
    • Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • For instance, studies demonstrate that related structures possess minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity:
    • Some derivatives exhibit antifungal properties with MIC values significantly lower than traditional antifungals like fluconazole .
    • The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid production.
  • Inhibition of Enzymatic Activity:
    • Recent studies have identified similar compounds as inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .
    • The inhibition of nSMase2 has been associated with reduced exosome release from neuronal cells, suggesting potential applications in Alzheimer's disease treatment.

Case Study 1: Sphingomyelinase Inhibition

A study focused on a related compound demonstrated its ability to inhibit nSMase2 effectively in vitro and in vivo. The compound was administered to 5XFAD mice models at doses of 10 mg/kg, showing significant pharmacokinetic properties including high brain penetration and sustained plasma levels .

Case Study 2: Antimicrobial Efficacy

Another study evaluated various aminopyridine derivatives against clinical isolates of MRSA. The most potent compounds exhibited bactericidal activity with MIC values as low as 0.007 mg/mL, outperforming standard treatments like ciprofloxacin .

Comparative Analysis

The following table summarizes the biological activities of (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone compared to similar compounds:

Compound NameMIC (µM)Activity TypeTarget Organism
(5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanoneTBDAntimicrobialS. aureus
Similar Compound A15.625AntimicrobialE. faecalis
Similar Compound B106.91AntifungalC. albicans
Similar Compound CTBDnSMase2 InhibitorNeuronal Cells

Q & A

Q. What are the recommended synthetic routes for (5-Amino-pyridin-2-yl)-(3,3-difluoro-piperidin-1-yl)-methanone, and how can reaction yields be optimized?

The synthesis of pyridine-piperidine methanone derivatives typically involves coupling reactions between aminopyridine and fluorinated piperidine precursors. For example, analogous compounds (e.g., (2-aminophenyl)(piperidin-1-yl)methanone) are synthesized via nucleophilic acyl substitution or reductive amination under inert atmospheres . Optimization strategies include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation.
  • Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the product ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Robust analytical workflows are essential:

  • HPLC : Use C18 columns with mobile phases (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) for purity assessment .
  • NMR : Key signals include the aminopyridine NH2 (δ 6.5–7.5 ppm) and piperidine CF2 groups (δ 110–120 ppm in 19F NMR) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~280–300 Da depending on substituents) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and methanol, but limited in aqueous buffers (<1 mg/mL). Add co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
  • Stability : Store at –20°C under argon to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 48 hours in PBS (pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, amino group substitution) impact biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Fluorination : The 3,3-difluoro-piperidine moiety enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Aminopyridine position : 5-Amino substitution on pyridine improves target binding affinity (e.g., kinase inhibition) compared to 4- or 6-amino analogs .
  • Methanone linker : Replacing the ketone with sulfonamide groups decreases potency in serotonin receptor assays .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?

  • In vitro :
    • Enzyme assays : Test kinase inhibition (IC50) using ADP-Glo™ assays .
    • Cell viability : Use MTT assays in cancer lines (e.g., HCT-116, HepG2) .
  • In vivo :
    • Pharmacokinetics : Administer 10 mg/kg IV/PO in rodents; measure plasma half-life (t1/2) and brain penetration (Kp) .
    • Toxicity : Monitor liver enzymes (ALT/AST) and renal function after 14-day dosing .

Q. How can researchers resolve contradictions in reported spectral data or biological activity?

  • Cross-validation : Compare NMR and HPLC data with synthetic intermediates to confirm structural consistency .
  • Biological replicates : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Batch analysis : Test multiple synthetic batches to rule out impurities affecting activity .

Q. What computational tools are effective for predicting target engagement and off-target effects?

  • Docking simulations : Use AutoDock Vina with crystal structures of kinases or GPCRs to predict binding poses .
  • Machine learning : Train models on ChEMBL data to forecast ADMET properties (e.g., hERG inhibition risk) .
  • Molecular dynamics : Simulate ligand-protein stability over 100 ns to assess residence time .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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